4-Chloro-3,5-dimethylphenyl 4-{4-[(4-chloro-3,5-dimethylphenoxy)sulfonyl]phenoxy}benzene-1-sulfonate
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Overview
Description
“4-Chloro-3,5-dimethylphenol” is a member of the class of phenols that is 3,5-xylenol which is substituted at position 4 by chlorine . It is also known as Chloroxylenol .
Molecular Structure Analysis
The molecular formula of “4-Chloro-3,5-dimethylphenol” is ClC6H2(CH3)2OH . The molecular weight is 156.61 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-3,5-dimethylphenol” include a melting point of 114-116 °C, a boiling point of 246 °C, a density of 0.890 g/cm3, and a vapor pressure of 0.25 hPa (25 °C). It is soluble in methanol .
Scientific Research Applications
Advanced Materials Development
Polymeric Materials : The synthesis and application of sulfonated poly(arylene ether sulfone)s, including those with specific functional groups, have been explored for their potential in fuel cell technology and other advanced materials. These materials exhibit high thermal stability, mechanical strength, and conductive properties making them suitable for high-performance applications (Matsumoto, Higashihara, & Ueda, 2009; Bae, Miyatake, & Watanabe, 2009).
Environmental Science
Degradation of Environmental Contaminants : Research on the degradation of 4-Chloro-3,5-dimethylphenol (PCMX), a related compound, using advanced oxidation processes demonstrates the potential environmental applications for removing persistent organic pollutants from water. This research has implications for the treatment of water contaminated with complex organic compounds, including those related to the compound (Li et al., 2020).
Organic Synthesis
Sulfonylation Reactions : The palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines, leading to the synthesis of ortho-sulfonylated phenols, represents a method of functionalizing aromatic compounds. This type of reaction could potentially be applied to or inspired by methods for synthesizing or modifying compounds like the one , indicating the versatility of sulfonylation in organic synthesis (Xu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-[4-(4-chloro-3,5-dimethylphenoxy)sulfonylphenoxy]benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Cl2O7S2/c1-17-13-23(14-18(2)27(17)29)36-38(31,32)25-9-5-21(6-10-25)35-22-7-11-26(12-8-22)39(33,34)37-24-15-19(3)28(30)20(4)16-24/h5-16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYBVROUYSQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)OC4=CC(=C(C(=C4)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Cl2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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